molecular formula C16H16N2O3S B2414123 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 310418-32-7

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B2414123
CAS No.: 310418-32-7
M. Wt: 316.38
InChI Key: XHSHENTWTOWZHA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is an organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a methoxybenzenesulfonyl group and two methyl groups

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-8-15-16(9-12(11)2)18(10-17-15)22(19,20)14-6-4-13(21-3)5-7-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSHENTWTOWZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize the methyl groups to carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a thiol.

    Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Applications

The benzimidazole core structure, including the specific derivative 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole, has been extensively studied for its anticancer properties. Benzimidazole derivatives are recognized for their ability to interact with various biological targets, leading to significant cytotoxic effects against cancer cells.

Case Studies

  • A study highlighted the efficacy of benzimidazole derivatives in treating various cancers, demonstrating their potential as targeted therapies. Specifically, compounds similar to this compound exhibited promising results in preclinical trials against melanoma and pancreatic cancer .
  • Another investigation revealed that specific modifications on the benzimidazole scaffold enhanced its potency against breast cancer cell lines, indicating that structural variations can significantly impact therapeutic efficacy .

Mucoprotective Effects in Chemotherapy

One notable application of this compound is its mucoprotective effects during chemotherapy. Methotrexate (MTX) is a common chemotherapeutic agent that often leads to intestinal mucositis (IM), impairing gut health and patient quality of life.

Protective Mechanism

Research demonstrates that derivatives like this compound can mitigate MTX-induced intestinal damage by:

  • Restoring Mucosal Integrity : The compound promotes the healing of intestinal mucosa affected by chemotherapy, thereby preserving gut barrier function .
  • Enhancing Immune Response : By supporting gut microbiota and immune system function, it helps maintain overall health during cancer treatment .

Antiviral Properties

Recent studies have also explored the antiviral potential of benzimidazole derivatives. Compounds similar to this compound have shown efficacy against various viral infections.

Specific Viruses Targeted

  • Herpes Simplex Virus (HSV) : Certain benzimidazole derivatives have demonstrated inhibitory effects on HSV replication in vitro. The mechanism involves interference with viral DNA synthesis and capsid egress from infected cells .
  • Coxsackievirus : Other studies reported that specific benzimidazole derivatives could inhibit enterovirus replication effectively, suggesting their potential utility in treating viral infections .

Comparative Data Table

Application AreaCompound TypeEfficacy/MechanismReferences
AnticancerBenzimidazole DerivativesInhibition of MEK1/2; Induction of apoptosis
Mucoprotective in ChemotherapyThis compoundRestores mucosal integrity; Enhances immune response
AntiviralBenzimidazole DerivativesInhibition of viral replication (HSV and Coxsackievirus)

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities. The incorporation of various substituents on the benzimidazole core can significantly influence their pharmacological properties. The specific compound , this compound, features a methoxyphenyl sulfonyl group which enhances its biological efficacy compared to other benzimidazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

  • Mechanism of Action : The compound exhibits its anticancer activity primarily through the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.
  • In Vitro Studies : In vitro assays demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For example, it showed IC50 values in the low micromolar range against MCF-7 and HeLa cells, indicating potent anticancer activity .
  • In Vivo Studies : In animal models, administration of this compound resulted in a marked reduction in tumor growth without notable toxicity to normal tissues. This suggests a favorable therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects .

  • Broad Spectrum Activity : The compound has shown effectiveness against a variety of pathogens, including fungi and bacteria. Its mechanism involves disrupting microbial cell membrane integrity and inhibiting key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzimidazole derivatives:

SubstituentEffect on Activity
Methoxy group at para positionEnhances anticancer potency
Sulfonyl groupIncreases solubility and bioavailability
Dimethyl substitutionModulates interaction with biological targets

Studies indicate that modifications on the phenyl ring significantly influence both anticancer and antimicrobial activities. For instance, the presence of electron-donating groups like methoxy enhances potency against cancer cell lines .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on MCF-7 Cells : This study reported an IC50 value of approximately 25.72 μM for the compound, indicating significant apoptosis induction in breast cancer cells .
  • Animal Model Research : In a xenograft model using nude mice, treatment with this compound led to a 77% reduction in tumor volume compared to controls over a three-week period .
  • Mucositis Protection : A recent investigation highlighted its mucoprotective effects against methotrexate-induced intestinal mucositis, suggesting potential use as an adjunct therapy in chemotherapy .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole, and what key parameters influence yield?

A common approach involves sulfonylation of benzimidazole derivatives using substituted sulfonyl chlorides under reflux conditions. For instance, analogous syntheses employ absolute ethanol as a solvent, glacial acetic acid as a catalyst, and controlled reflux durations (4–6 hours) to optimize intermediate formation . Key parameters affecting yield include solvent polarity, stoichiometric ratios of reactants, and temperature gradients during reflux. Factorial design experiments can systematically evaluate these variables, enabling researchers to identify optimal conditions for sulfonyl group incorporation and minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

X-ray crystallography is critical for resolving the stereoelectronic environment of the sulfonyl and benzimidazole moieties, as demonstrated in studies of structurally related imidazole derivatives . High-resolution NMR (¹H/¹³C) and IR spectroscopy are essential for confirming functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Pharmacopeial standards, such as those for magnesium salts of sulfinyl benzimidazoles, recommend hyphenated techniques (e.g., LC-MS) to validate purity and structural integrity .

Q. What safety considerations are critical when handling this compound?

While specific safety data for this compound are limited, analogous sulfonylated heterocycles require precautions against inhalation and dermal exposure. Safety data sheets (SDS) for similar imidazole derivatives emphasize using fume hoods, nitrile gloves, and inert-atmosphere handling to mitigate risks . Reactivity with strong oxidizers or bases should be evaluated prior to scale-up.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher purity and yield?

Factorial design allows systematic variation of parameters (e.g., temperature, catalyst concentration, solvent polarity) to identify interactions affecting yield. For example, a 2³ factorial experiment (testing three variables at two levels) can reveal nonlinear relationships between reflux time and byproduct formation. Post-hoc ANOVA analysis helps prioritize factors requiring refinement, such as optimizing sulfonylation efficiency while suppressing dimerization .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities in test compounds. A methodological approach includes:

  • Replicating experiments under standardized conditions (e.g., ISO-compliant bioassays).
  • Cross-validating results using orthogonal techniques (e.g., enzymatic vs. cell-based assays).
  • Applying multivariate analysis to isolate confounding variables, such as solvent toxicity or batch-to-batch impurities .

Q. What reactor designs are suitable for scaling up synthesis while maintaining reaction efficiency?

Continuous-flow reactors (CFRs) are advantageous for sulfonylation reactions due to precise temperature control and reduced side reactions. Subclasses of chemical engineering research, such as RDF2050112 (reaction fundamentals and reactor design), highlight CFRs’ scalability for heterogeneous catalysis. Membrane reactors (RDF2050104) can further enhance selectivity by in situ removal of byproducts .

Q. How can membrane separation technologies improve purification processes?

Membrane-based techniques (e.g., nanofiltration) separate sulfonylated products from unreacted precursors or salts. Research under CRDC subclass RDF2050104 demonstrates their efficacy in isolating polar intermediates with molecular weight cutoffs (MWCO) tailored to the compound’s size (~300–500 Da). Solvent-resistant membranes (e.g., polyimide) prevent swelling in organic solvents like ethanol or DMF .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Density functional theory (DFT) simulations can model sulfonyl group electrophilicity and benzimidazole ring aromaticity to predict reaction pathways. Studies of analogous compounds use Fukui indices to identify nucleophilic/electrophilic sites, guiding synthetic modifications. Coupling experimental data (e.g., kinetic isotope effects) with computational models validates proposed mechanisms .

Q. How can interdisciplinary approaches enhance research on this compound’s applications?

Integrating computational chemistry (e.g., molecular docking for binding affinity predictions) with experimental synthesis enables targeted drug discovery. For example, hybrid QSAR (quantitative structure-activity relationship) models predict bioavailability, while synthetic efforts focus on optimizing logP values through substituent variation .

Q. What methodologies address challenges in characterizing degradation products?

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-HRMS identify hydrolysis or oxidation products. For sulfonyl derivatives, degradation pathways often involve cleavage of the sulfonyl bond; tandem mass spectrometry (MS/MS) fragments ions to confirm degradation structures. Pharmacopeial guidelines recommend ICH-compliant protocols for forced degradation studies .

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